molecular formula C13H23NO3 B8640049 4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane CAS No. 1046793-57-0

4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,4-oxazepane

Cat. No. B8640049
Key on ui cas rn: 1046793-57-0
M. Wt: 241.33 g/mol
InChI Key: OKUNRZIHBDLTOU-UHFFFAOYSA-N
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Patent
US07951802B2

Procedure details

To a cooled (<15° C.) solution of 3 (10.31 g, 42.75 mmol) in THF (216 mL) was added 7 N aqueous HCl (86 mL, 0.602 mol) over a period of 5 min. Cooling bath was then removed and the reaction mixture was stirred overnight at r.t. Then, the reaction mixture was basified to pH 8 by dropwise addition of 50% aqueous NaOH (48 g, 0.602 mol) over a period of 30 min while maintaining the internal temperature at 10-13° C. using an external cooling bath (0° C.). Hexane (50 mL) was added and the organic layer was separated, dried over MgSO4 and concentrated to afford yellowish liquid (7.21 g). The aqueous layer was extracted with AcOEt (4×50 mL). The extracts were combined, dried (MgSO4) and concentrated to afford the second portion of crude product (1.58 g). Both portions of crude product were combined and distilled in vacuum to afford ketone (VII-b) (7.27 g, 86%) as colorless liquid b.p. 98° C./5.3·10−3 mbar; 1H NMR (400 MHz, CDCl3) δ 1.73-1.85 (m, 2H), 1.89 (quintet, J=5.9 Hz, 2H), 2.05-2.15 (m, 2H), 2.30-2.42 (m, 2H), 2.43-2.52 (m, 2H), 2.79-2.85 (m, 4H), 3.03 (tt, J=10.4, 6.6 Hz, 1H), 3.72-3.77 (m, 2H), 3.82 (t, J=6.0 Hz, 2H).
Name
Quantity
10.31 g
Type
reactant
Reaction Step One
Name
Quantity
216 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step Two
Name
Quantity
48 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([N:11]3[CH2:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12]3)[CH2:7][CH2:6]2)[O:4]CC1.Cl.[OH-].[Na+].CCCCCC>C1COCC1>[O:14]1[CH2:15][CH2:16][CH2:17][N:11]([CH:8]2[CH2:9][CH2:10][C:5](=[O:4])[CH2:6][CH2:7]2)[CH2:12][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
10.31 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)N2CCOCCC2
Name
Quantity
216 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
86 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
48 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling bath
CUSTOM
Type
CUSTOM
Details
was then removed
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 10-13° C.
CUSTOM
Type
CUSTOM
Details
(0° C.)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCN(CCC1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.21 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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